molecular formula C11H6F3NO3 B1265732 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 574-92-5

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1265732
CAS RN: 574-92-5
M. Wt: 257.16 g/mol
InChI Key: BIRIVPOTERXIOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives has been explored through various methods. One approach involves the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, leading to the formation of esters that yield the free acids upon saponification (Stefanović & Ćelap, 2010). Another method employs arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations to synthesize quinoline-4-carboxylic acid derivatives (Duvelleroy et al., 2005). Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions (Madhu et al., 2022).

Molecular Structure Analysis

Structural analysis is crucial for understanding the chemical behavior of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Studies have characterized the molecular structure of derivatives using techniques like X-ray crystallography, providing insights into their geometric configuration and the effects of substitutions on the quinoline core. For instance, the structure of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives was elucidated, showcasing the compound's potential for antimicrobial applications (Garudachari et al., 2014).

Chemical Reactions and Properties

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, forming derivatives with potential biological activity. For example, its derivatives have been synthesized and evaluated for antimicrobial performance against specific microorganisms, showing significant activity (Garudachari et al., 2014).

Scientific Research Applications

Antibacterial Activity

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have shown promising results in antibacterial activity. For instance, a study by Lingaiah et al. (2012) demonstrated that amino acid functionalized quinolines derived from 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Photophysical Properties

The compound has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) and the development of azole-quinoline-based fluorophores. Padalkar and Sekar (2014) researched the photophysical behaviors of quinoline derivatives in various solvents, demonstrating significant findings in UV-vis and fluorescence spectroscopy (Padalkar & Sekar, 2014).

Anticancer Assessment

Significant research has been conducted to assess the anticancer potential of 4-Hydroxyquinoline derivatives. Regal, Shabana, and El‐Metwally (2020) found that ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate displayed moderate cytotoxic activity against various cancer cell lines, opening avenues for further exploration in cancer therapy (Regal, Shabana, & El‐Metwally, 2020).

Crystal Structure Analysis

The compound's role in crystallography was explored by Okabe, Miura, and Shimosaki (1996), who analyzed the crystal structure of a related compound, 4-hydroxy-2-quinolinecarboxylic acid monohydrate, and found significant results regarding its molecular arrangement and stability (Okabe, Miura, & Shimosaki, 1996).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been studied for its cytotoxic activity against certain cancer cell lines . Future research could focus on enhancing its cytotoxic activity and exploring its potential as an anticancer agent .

properties

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

BIRIVPOTERXIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60966092
Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

257.16 g/mol
Source PubChem
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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Product Name

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

51776-97-7, 574-92-5
Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-
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Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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Record name 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MKA Regal, SS Shabana, SA El-Metwally - Russian Journal of Organic …, 2020 - Springer
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1) exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular …
Number of citations: 4 link.springer.com
B Garudachari, AM Isloor, MN Satyanaraya… - RSC Advances, 2014 - pubs.rsc.org
… 16 and 27) which on condensation with hydrazine hydrate in alcoholic medium resulted 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid hydrazide 5. Further, the key …
Number of citations: 22 pubs.rsc.org
GK Narayan, KS Ganesh, MS Akashdeen… - … Sciences Review and …, 2016 - researchgate.net
A series of twenty novel quinoline carboxamide analogues have been synthesized. Treatment of different anilines with quinoline carboxylic acid derivative was carried out to yield the …
Number of citations: 1 www.researchgate.net
S Umamatheswari, C Sankar - Bioorganic & Medicinal Chemistry Letters, 2017 - Elsevier
… 4-hydroxyquinoline-3-carboxylic ester, which on condensation with hydrazine hydrate in presences of alcoholic medium resulted 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid …
Number of citations: 17 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanarayana… - European Journal of …, 2013 - Elsevier
Three series of new trifluoromethyl substituted quinolone derivatives were synthesized (4a–f, 6a–f and 8a–f) from corresponding substituted anilines by multi-step reactions. The …
Number of citations: 13 www.sciencedirect.com
AM Isloor, MN Satyanarayan - 2014 - idr.nitk.ac.in
The heterocyclic chemistry is one of the most important and complex branches of organic chemistry, which provides variety of biologically important compounds. The most recent …
Number of citations: 5 idr.nitk.ac.in
Rajni, Versha, L Singh, R Rana, A Bendi - ChemistrySelect, 2022 - Wiley Online Library
Quinoline is a significant scaffold among heterocyclic compounds and can be used as a key building block for the development of novel medications. Quinoline and its derivatives are …
N Akhtar, A Ahad, RK Khar, M Jaggi, M Aqil… - Expert opinion on …, 2011 - Taylor & Francis
… as CEM/VLB 100 in presence of appropriate drugs (doxorubicin, etoposide and vinblastine sulfate) and P-gp inhibitors, such as 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid (…
Number of citations: 139 www.tandfonline.com
M Dib, H Ouchetto, K Ouchetto, A Hafid… - Current Organic …, 2021 - ingentaconnect.com
… ester, which by condensation with hydrazine hydrate in alcoholic medium led to the formation of 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid hydrazide. Some products …
Number of citations: 18 www.ingentaconnect.com

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